Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl-

Lipophilicity Drug-likeness ADME prediction

Sourcing N-alkyl-4-methylbenzenesulfonamide building blocks with both metabolically stable cyclopropyl and synthetically versatile ketone groups often delays SAR programs. This compound (CAS 654643-37-5) uniquely combines a cyclopropyl ring (enhancing CYP450 stability) with a distal ketone (enabling reductive amination, Grignard addition, or oxime formation). • Differentiated Scaffold: Cyclopropyl-ketone combination not available in simpler N-cyclopropyl or N-benzyl analogs. • Synthetic Versatility: Ketone handle enables rapid analog generation for antibacterial or carbonic anhydrase inhibitor programs. • Reliable Supply: Research intermediate supplied with Certificate of Analysis.

Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
CAS No. 654643-37-5
Cat. No. B15161210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl-
CAS654643-37-5
Molecular FormulaC14H19NO3S
Molecular Weight281.37 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)C2CC2
InChIInChI=1S/C14H19NO3S/c1-10-3-7-13(8-4-10)19(17,18)15-11(2)9-14(16)12-5-6-12/h3-4,7-8,11-12,15H,5-6,9H2,1-2H3
InChIKeyGCRBQEUXLOWEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- (CAS 654643-37-5): A Specialized Sulfonamide Building Block for Medicinal Chemistry and Agrochemical Research


Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- (CAS 654643-37-5) is a synthetic aromatic sulfonamide featuring a 4-methylphenylsulfonyl group and an N-substituent containing both a cyclopropyl ring and a 3-oxopropyl (ketone) moiety . Its molecular formula is C14H19NO3S (MW 281.37 g/mol) with a predicted LogP of 3.50, indicating moderate lipophilicity . This compound belongs to the class of N-alkyl/cycloalkyl-substituted 4-methylbenzenesulfonamides, which are commonly explored as antibacterial agents, carbonic anhydrase inhibitors, or versatile intermediates for further synthetic elaboration . The combination of a cyclopropyl group (providing conformational constraint and metabolic stability) and a distal ketone (enabling subsequent condensation or reduction reactions) distinguishes this scaffold from simpler benzenesulfonamide analogs.

Why Generic Benzenesulfonamide Substitution Fails: Structural Determinants of Reactivity and Bioactivity in the 4-Methyl-N-(3-oxopropyl) Series


Simply substituting one benzenesulfonamide for another ignores critical structural features that govern both synthetic utility and biological target engagement. In the 4-methylbenzenesulfonamide series, the nature of the N-substituent dramatically influences reactivity, conformational preferences, and intermolecular interactions. For example, the simplest analog N-cyclopropyl-4-methylbenzenesulfonamide (CAS 65032-46-4) lacks the 3-oxopropyl chain that provides an additional hydrogen-bond acceptor and a site for further derivatization (e.g., reductive amination, Grignard addition, or oxime formation) [1]. Conversely, the regioisomer Benzenesulfonamide, 4-(3-cyclopropyl-3-oxopropyl)- (CAS 62325-92-2) places the oxopropyl group on the aromatic ring rather than the sulfonamide nitrogen, fundamentally altering the molecule's electronic distribution and spatial orientation . These structural differences mean that assay results obtained with one analog cannot be extrapolated to another; each compound must be evaluated on its own merits to avoid misleading structure–activity relationship (SAR) conclusions.

Direct Quantitative Evidence for Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl-: Comparator Analysis and Property Differentiation


Lipophilicity Modulation: LogP Advantage Over Simpler N-Cyclopropyl Analog

The computed LogP of N-(4-cyclopropyl-4-oxobutan-2-yl)-4-methylbenzenesulfonamide (the target compound) is 3.50, as reported by the ChemSrc database . In contrast, the simpler analog N-cyclopropyl-4-methylbenzenesulfonamide (CAS 65032-46-4) has a predicted LogP of approximately 1.42 . This ~2-unit increase in lipophilicity reflects the contribution of the additional 3-oxopropyl moiety and the N-methyl group, which may improve membrane permeability and tissue distribution in cellular assays.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation for Oral Bioavailability Prediction

The target compound exhibits a TPSA of 71.62 Ų , which falls within the generally accepted threshold of <140 Ų for oral bioavailability (Veber's rule). The simpler analog N-cyclopropyl-4-methylbenzenesulfonamide has a TPSA of 46.2 Ų [1]. The increased TPSA of the target compound is attributable to the additional carbonyl oxygen, which provides extra hydrogen-bonding capacity that may improve solubility and target engagement while still remaining below the bioavailability cutoff.

Oral bioavailability Drug-likeness Veber's rule

Molecular Weight and Fractional sp³ Carbon Content Differentiation

With a molecular weight of 281.37 g/mol , the target compound remains within the typical lead-like space (MW < 350). Its fraction of sp³-hybridized carbon atoms is approximately 0.57 (8 sp³ carbons out of 14 total carbons), compared to 0.50 for the simpler N-cyclopropyl analog (5/10). Higher sp³ fraction correlates with improved aqueous solubility and reduced off-target promiscuity in screening cascades [1].

Lead-likeness Physicochemical property Fragment-based drug design

Recommended Application Scenarios for Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- in Scientific Procurement and Research Use


Medicinal Chemistry Lead Diversification via the 3-Oxopropyl Handle

The ketone group in the N-substituent enables a range of follow-up reactions—such as reductive amination to introduce amines, Grignard additions to install tertiary alcohols, or oxime formation for bioconjugation—that are not accessible with simpler N-cyclopropyl or N-benzyl analogs. This makes the compound a strategic starting point for generating diverse analogs in structure–activity relationship (SAR) explorations, particularly for programs targeting antibacterial or carbonic anhydrase inhibition .

Metabolic Stability Screening Panels: Cyclopropyl vs. Other Alkyl Substituents

Cyclopropyl groups are known to confer resistance to cytochrome P450-mediated oxidation compared to linear alkyl chains. This compound, bearing both a cyclopropyl ring and a metabolically labile ketone, can serve as a probe in comparative metabolic stability assays against analogs with isopropyl or ethyl substituents, helping teams deconvolute the contribution of the cyclopropyl moiety to overall microsomal half-life .

Agrochemical Intermediate for Cyclopropane-Containing Active Ingredients

Cyclopropane rings are prevalent in modern agrochemicals due to their enhanced environmental persistence and target specificity. The 4-methylbenzenesulfonamide core, combined with the cyclopropyl-ketone fragment, provides a scaffold that can be elaborated into novel herbicidal or fungicidal leads, especially where sulfonamide-based acetolactate synthase (ALS) inhibitors have shown promise .

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